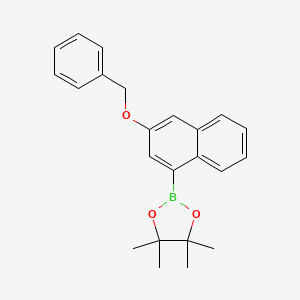

2-(3-(Benzyloxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-(Benzyloxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a naphthalene core substituted at the 1-position with a 3-benzyloxy group. The benzyloxy moiety (-OCH2C6H5) acts as a protective group, while the pinacol boronate (dioxaborolane) enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings. This compound is pivotal in pharmaceutical intermediates and materials science due to its balanced steric and electronic properties .

Properties

Molecular Formula |

C23H25BO3 |

|---|---|

Molecular Weight |

360.3 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C23H25BO3/c1-22(2)23(3,4)27-24(26-22)21-15-19(14-18-12-8-9-13-20(18)21)25-16-17-10-6-5-7-11-17/h5-15H,16H2,1-4H3 |

InChI Key |

DPZBZKLOZGFFKH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=CC=CC=C23)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Transition-Metal Catalyzed Borylation

- Palladium-catalyzed Miyaura borylation is widely used, where an aryl halide (e.g., aryl bromide or iodide at the 1-position of the naphthalene) is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and base.

- This method affords the arylboronate ester directly under mild conditions with good yields.

Lithiation Followed by Boronation

- The aryl halide or aryl precursor is first subjected to lithiation using n-butyllithium or a similar strong base at low temperature (e.g., –78 °C).

- The resulting aryllithium intermediate is then quenched with a boron electrophile such as trimethyl borate or pinacolborane.

- The crude boronic acid formed is subsequently converted to the pinacol boronate ester by reaction with pinacol in the presence of drying agents like magnesium sulfate.

Detailed Example Procedure (Adapted from Related Boronate Ester Syntheses)

A representative preparation method, adapted from detailed syntheses of related boronate esters (e.g., 2-(2-(Benzyloxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), involves the following steps:

| Step | Description | Conditions / Reagents | Notes |

|---|---|---|---|

| 1 | Preparation of aryl halide intermediate | Bromination or lithiation of 3-(benzyloxy)naphthalen-1-yl precursor | Ensures functionalization at naphthalene position 1 |

| 2 | Lithiation of aryl halide | n-Butyllithium (2.5 M in hexanes), THF, –78 to –100 °C | Slow addition to maintain low temperature |

| 3 | Quench with boron reagent | Trimethyl borate or bis(pinacolato)diboron | Forms boronic acid intermediate |

| 4 | Conversion to boronate ester | Reaction with pinacol and MgSO4 in dichloromethane, room temperature | Forms stable 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring |

| 5 | Purification | Filtration, solvent removal under reduced pressure, recrystallization if necessary | Yields pure boronate ester |

This approach parallels the synthesis of related compounds such as 2-(2-(Benzyloxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which has been commercially documented with 95% purity and storage conditions at 4–8 °C.

Supporting Research Findings and Analytical Data

- The boronic acid intermediate is typically obtained as a syrup or solid and used immediately for esterification without further purification to avoid decomposition.

- The boronate ester formation is confirmed by characteristic NMR signals for the pinacol methyl groups (singlet near 1.2 ppm in ^1H NMR) and boron-bound carbons in ^13C NMR.

- The product exhibits stability under inert atmosphere and low temperatures and is often stored at 4 °C to maintain integrity.

- Hazard statements and handling precautions include skin and eye irritation risks, requiring appropriate laboratory safety measures.

Summary Table of Preparation Steps

| Step Number | Reaction Stage | Key Reagents | Temperature | Duration | Yield / Notes |

|---|---|---|---|---|---|

| 1 | Aryl halide formation (lithiation/bromination) | n-Butyllithium or brominating agent | –78 to –100 °C | ~1 hour | High regioselectivity required |

| 2 | Boronic acid formation | Trimethyl borate or bis(pinacolato)diboron | –78 to 0 °C | 40 min to 1 hour | Quantitative yield typical |

| 3 | Boronate ester formation | Pinacol, MgSO4, CH2Cl2 | Room temperature | 16 hours | 85–90% yield |

| 4 | Purification | Filtration, distillation, recrystallization | Ambient to 0 °C | Variable | 80–95% purity achievable |

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Electrophiles: Such as halogens or nitro groups for substitution reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

Aldehydes and Carboxylic Acids: Formed from oxidation of the benzyloxy group.

Substituted Naphthalenes: Formed from electrophilic aromatic substitution.

Scientific Research Applications

2-(3-(Benzyloxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications:

Organic Synthesis: As a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

Medicinal Chemistry: For the development of pharmaceutical compounds.

Material Science: In the synthesis of organic electronic materials and polymers.

Biological Studies: As a probe in biochemical assays and imaging studies.

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic ester functional group .

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs differ in substituent type, position, and electronic effects:

Table 1: Structural Comparison of Selected Dioxaborolane Derivatives

*Inferred based on structural analogs.

Reactivity and Stability

- Benzyloxy vs. Methoxymethoxy: The benzyloxy group offers stability under basic and acidic conditions but is cleavable via hydrogenolysis . In contrast, methoxymethoxy is more acid-labile, enabling selective deprotection under mild conditions .

- Fluorinated Derivatives : Fluorine substitution (e.g., 7-fluoro in ) enhances metabolic stability and binding affinity in drug candidates .

- Steric Effects : Bulky substituents like benzyloxy reduce reaction rates in Suzuki couplings compared to smaller groups (e.g., methoxy), as observed in intermediates for selpercatinib synthesis .

Physicochemical Properties

- Solubility : Benzyloxy’s aromaticity increases lipophilicity compared to methoxymethoxy or alkyl-substituted analogs, reducing aqueous solubility but improving organic phase compatibility.

- Thermal Stability : The pinacol boronate group ensures thermal stability up to 150°C, critical for high-temperature reactions .

Biological Activity

2-(3-(Benzyloxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of dioxaborolanes, which are known for their diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a naphthalene moiety substituted with a benzyloxy group and a boron-containing dioxaborolane ring.

Synthesis

The synthesis of this compound involves the reaction of naphthalene derivatives with boron-containing reagents under specific conditions. The synthetic route typically includes:

- Preparation of the Dioxaborolane Ring : This is achieved through the reaction of appropriate boronic acids with diols or related compounds.

- Substitution Reactions : The benzyloxy group is introduced via nucleophilic substitution on the naphthalene derivative.

Antimicrobial Activity

Research has shown that compounds containing dioxaborolane structures exhibit significant antimicrobial properties. A study highlighted the antibacterial and antifungal activities of similar dioxaborolanes against various pathogens:

- Antibacterial Activity : Compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, showing Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL for some derivatives .

- Antifungal Activity : Notably, certain derivatives displayed excellent antifungal activity against Candida albicans, indicating potential use in treating fungal infections .

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity |

|---|---|---|

| 1 | 625 - 1250 | Active against C. albicans |

| 2 | Active against S. aureus | Active |

| 3 | No activity | No activity |

The biological activity of dioxaborolanes is often attributed to their ability to interfere with bacterial cell wall synthesis and disrupt fungal cell membranes. This mechanism is facilitated by the boron atom's unique properties that enhance interaction with biological targets.

Case Studies

Several studies have investigated the biological implications of dioxaborolanes:

- Antifungal Efficacy : A compound similar to this compound demonstrated potent antifungal activity in vitro against drug-resistant strains of Candida species .

- Antibacterial Screening : Another study assessed a series of dioxaborolanes for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the dioxaborolane structure significantly influenced antibacterial potency .

Q & A

What are the optimal synthetic routes for preparing 2-(3-(benzyloxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation. A metal-organic framework (UiO-Co) catalyzed method has achieved 86% yield for analogous dioxaborolanes under mild conditions (1.0 mg catalyst, 6.78 mmol ketone substrate, and pinacolborane) . For naphthalene derivatives, multi-step protocols involving Pd/C hydrogenation (e.g., reducing ethynyl to ethyl groups) and silica gel chromatography (hexane/ethyl acetate eluent) are effective, yielding ~75% over two steps . Key factors include:

- Catalyst loading : <0.01 mol% for UiO-Co .

- Temperature : 50°C for deprotection steps .

- Purification : Gradient elution (petroleum ether/ethyl acetate, 25:1 to 10:1) minimizes side-product contamination .

| Method | Catalyst | Yield | Key Step | Reference |

|---|---|---|---|---|

| Borylation | UiO-Co | 86% | Ketone-to-boronate conversion | |

| Multi-step | Pd/C | 75% | Hydrogenation and purification |

How can researchers confirm the structural integrity of this boronic ester using spectroscopic techniques?

- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), benzyloxy methylene (δ ~4.5–5.0 ppm), and tetramethyl dioxaborolane groups (δ 1.0–1.2 ppm) .

- ¹¹B NMR : A singlet at δ ~22–25 ppm confirms boronate formation .

- HRMS : Exact mass (calculated for C₂₃H₂₅BO₃: 360.1834) matches experimental [M+H]⁺ .

What are common side products in the synthesis of this compound, and how can they be mitigated?

- De-borylation : Hydrolysis under acidic/moist conditions generates free boronic acids. Use anhydrous solvents and inert atmospheres .

- Protodeboronation : Occurs with excess base. Optimize stoichiometry (e.g., 1:1.1 substrate:pinacolborane ratio) .

- Isomerization : For allylic or propargylic intermediates, stereoselective conditions (e.g., ionic liquid medium) reduce isomer formation .

How does the choice of catalyst (transition metal vs. metal-free) impact reaction efficiency and selectivity?

- Transition-metal catalysts (Pd, Ni) : Enable cross-couplings but require rigorous purification to remove metal residues. Pd/C in hydrogenation steps achieves >90% selectivity for ethyl over ethynyl groups .

- Metal-free methods : Ionic liquid-mediated borylation avoids metal contamination but may require higher temperatures (e.g., 80°C) . Contradictions arise in yield: UiO-Co (86%) vs. ionic liquid (63–77%) .

What are the stability considerations for storing this compound, and how can degradation be prevented?

- Storage : Argon-filled vials at –20°C prevent oxidation .

- Purity : ≥95% purity reduces decomposition; confirm via HPLC (C18 column, acetonitrile/water mobile phase) .

- Moisture sensitivity : Use molecular sieves in storage solutions .

How is this boronic ester utilized in stereoselective C–C bond formation?

It serves as a key intermediate in Ni-catalyzed carboboration of glycals, enabling glycoside synthesis with 66% yield and >95% stereoselectivity . For homologation, regio- and stereoselective homologation of bis-boronic esters produces 1,3-diols, critical in natural product synthesis .

What challenges arise during scale-up, and how can they be addressed?

- Exothermicity : Control temperature during borylation (slow addition of pinacolborane) .

- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for >100 g batches .

- Catalyst recovery : UiO frameworks are reusable for 5 cycles without significant loss .

How do steric effects from the naphthalene and benzyloxy groups influence reactivity?

- Steric hindrance : Reduces coupling efficiency in bulky substrates. Use electron-deficient aryl halides to accelerate oxidative addition .

- Directing effects : The benzyloxy group can act as a directing group in C–H borylation, but competing pathways require careful optimization .

What analytical methods are recommended for quantifying trace impurities?

- GC-MS : Detects volatile by-products (e.g., pinacol) .

- ICP-OES : Quantifies residual metals (Pd < 1 ppm) .

- TLC : Monitors reaction progress (Rf ~0.4 in 10:1 hexane/ethyl acetate) .

How does this compound compare to structurally similar boronic esters in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.